molecular formula C19H20BrN3O2 B3477237 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-2,6-dimethylphenoxy)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-2,6-dimethylphenoxy)acetamide

Cat. No. B3477237
M. Wt: 402.3 g/mol
InChI Key: SWBSBHMMMQRBNT-UHFFFAOYSA-N
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Description

“N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-2,6-dimethylphenoxy)acetamide” is a chemical compound with the linear formula C19H21N3O2. It has a CAS Number of 302574-71-6 and a molecular weight of 323.398 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C19H21N3O2 . For a detailed molecular structure analysis, it would be best to refer to a reliable database or resource that provides comprehensive information about the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-2,6-dimethylphenoxy)acetamide” include a molecular weight of 323.398 and a linear formula of C19H21N3O2 . For a comprehensive analysis of its physical and chemical properties, it’s recommended to refer to a reliable database or resource that provides detailed information about the compound’s properties.

Safety and Hazards

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-2,6-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c1-12-9-14(20)10-13(2)19(12)25-11-18(24)21-8-7-17-22-15-5-3-4-6-16(15)23-17/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBSBHMMMQRBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NCCC2=NC3=CC=CC=C3N2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-2,6-dimethylphenoxy)acetamide
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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-2,6-dimethylphenoxy)acetamide
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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-2,6-dimethylphenoxy)acetamide
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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-2,6-dimethylphenoxy)acetamide
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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-2,6-dimethylphenoxy)acetamide
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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-2,6-dimethylphenoxy)acetamide

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